molecular formula C26H22F2N4O3 B2689857 N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-31-8

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2689857
CAS No.: 1014069-31-8
M. Wt: 476.484
InChI Key: XIONIHGSAZJUNL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a highly potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary cold and menthol receptor in the peripheral nervous system [https://pubmed.ncbi.nlm.nih.gov/22042218/]. This compound was developed to probe the therapeutic potential of TRPM8 blockade, with primary research applications in the fields of pain and oncology. In preclinical models, TRPM8 antagonists of this class have demonstrated efficacy in reducing cold allodynia, a heightened sensitivity to cold that is a debilitating symptom of neuropathic pain conditions and a common side effect of oxaliplatin chemotherapy [https://pubmed.ncbi.nlm.nih.gov/22042218/]. By selectively inhibiting TRPM8, this carboxamide derivative serves as a critical pharmacological tool for dissecting the channel's role in sensory neuron signaling and for validating TRPM8 as a drug target for chronic pain. Beyond pain research, TRPM8 is implicated in the pathophysiology of various cancers. Its expression has been documented in prostate, pancreatic, and other solid tumors, where it is suggested to influence cell proliferation, migration, and survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8390963/]. Consequently, this antagonist provides significant research value for investigating TRPM8's oncogenic functions and for exploring novel strategies in cancer therapy. Its high selectivity over other TRP channels, including TRPA1 and TRPV1, makes it an ideal compound for studies requiring a clean pharmacological profile to attribute effects specifically to TRPM8 inhibition.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3/c1-17(33)29-22-10-12-23(13-11-22)30-25(34)24-15-32(14-18-2-6-20(27)7-3-18)31-26(24)35-16-19-4-8-21(28)9-5-19/h2-13,15H,14,16H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONIHGSAZJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Pyrazole Core : A five-membered ring containing two nitrogen atoms.
  • Aromatic Substituents : The presence of acetamido and fluorobenzyl groups enhances its pharmacological properties.
  • Carboxamide Functional Group : This contributes to its solubility and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the immunoproteasome (LMP7) .
  • Targeting Growth Factor Receptors : Similar compounds have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers .

Anticancer Properties

The compound's potential as an anticancer agent is supported by several studies:

  • In Vitro Studies : It demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the nanomolar range against FGFRs .
  • Proliferation Inhibition : In studies involving lung and gastric cancer cell lines, the compound inhibited cell proliferation effectively, suggesting its potential as a therapeutic agent .

Data Table of Biological Activity

Activity Cell Line IC50 (nM)
FGFR1 InhibitionNCI-H520 (Lung)19
FGFR2 InhibitionSNU-16 (Gastric)59
FGFR3 InhibitionKATO III (Gastric)73

Case Studies

  • Case Study on FGFR Inhibition :
    • A study evaluated the effects of pyrazole derivatives on FGFRs and found that specific modifications to the structure led to enhanced binding affinity and selectivity for the receptor, resulting in reduced tumor growth in xenograft models .
  • Safety and Efficacy Trials :
    • Preliminary safety trials indicated that compounds with similar structures exhibited manageable side effects at therapeutic doses, paving the way for further clinical evaluations .

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its antitumor and anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds exhibit activity against various cancer cell lines, making them promising candidates for cancer therapy.

Case Study: Antitumor Activity

In a study examining pyrazole derivatives, N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide demonstrated notable cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent .

Antibacterial Activity

The compound has also shown antibacterial properties against various strains of bacteria. The presence of the acetamide and fluorobenzyl groups enhances its interaction with bacterial enzymes, leading to effective inhibition.

Data Table: Antibacterial Efficacy

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Methicillin-resistant S. aureus18100

This table summarizes the antibacterial efficacy of the compound against selected strains, indicating its potential use in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by inflammation.

Case Study: In Vivo Anti-inflammatory Study

In an animal model of inflammation, the compound significantly reduced edema and levels of inflammatory markers compared to controls. The results suggest that this pyrazole derivative could be developed into a therapeutic agent for inflammatory diseases .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Studies have indicated that it may act through multiple pathways, including:

  • Inhibition of specific kinases involved in cell signaling pathways related to cancer growth.
  • Modulation of immune responses , potentially enhancing the body's ability to fight infections.

Conclusion and Future Directions

This compound presents a multifaceted profile with applications in oncology, antibacterial treatments, and anti-inflammatory therapies. Continued research is necessary to fully elucidate its mechanisms and optimize its efficacy.

Future studies should focus on:

  • Clinical trials to assess safety and efficacy in humans.
  • Structure-activity relationship (SAR) studies to refine the compound for better activity.
  • Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Family

The compound shares structural motifs with several carboxamide derivatives, as highlighted in the evidence:

Compound Core Structure Key Substituents Reported Properties
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide Pyrazole Dual 4-fluorobenzyl groups, acetamidophenyl High lipophilicity (predicted), potential kinase inhibition (inferred from analogs)
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole Single 4-fluorobenzyl, 4-fluoro-2-methylphenyl Improved metabolic stability; moderate solubility (supplier data)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole Chlorinated aryl groups, pyridylmethyl High binding affinity for cannabinoid receptors (experimental data)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorinated chromenone, methylbenzenesulfonamide Kinase inhibition (IC₅₀ < 100 nM in enzymatic assays)

Key Structural and Functional Differences

Core Heterocycle: The target compound’s pyrazole core contrasts with triazole (e.g., ZINC4852313 ) or pyrazolo-pyrimidine (e.g., Example 53 ) analogs. Pyrazolo-pyrimidine derivatives (e.g., ) often show stronger kinase inhibition due to their fused-ring systems, which mimic ATP’s adenine moiety.

Fluorinated Substituents: Dual 4-fluorobenzyl groups in the target compound may increase lipophilicity compared to single fluorobenzyl analogs (e.g., STL094040 ). This could enhance membrane permeability but reduce aqueous solubility. Chlorinated analogs (e.g., ) prioritize halogen-bonding interactions over fluorinated groups, often leading to higher receptor-binding affinities in cannabinoid targets.

Carboxamide Linker Modifications :

  • The 4-acetamidophenyl group in the target compound provides a polar, hydrogen-bonding motif absent in methylpyridyl (e.g., ) or isopropylbenzamide (e.g., Example 53 ) derivatives. This may influence solubility and off-target effects.

Pharmacokinetic and Physicochemical Predictions

  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound has higher lipophilicity (logP ~3.5) than triazole analogs (logP ~2.8) , which may affect blood-brain barrier penetration.
  • Solubility : The acetamidophenyl group could mitigate poor solubility caused by fluorobenzyl groups, but this requires experimental validation.
  • Metabolic Stability: Fluorine atoms typically reduce oxidative metabolism, suggesting the compound may have a longer half-life than non-fluorinated analogs (e.g., chlorinated derivatives ).

Research Implications and Gaps

  • Computational docking studies are recommended.
  • Synthetic Feasibility: The dual 4-fluorobenzyl groups may pose challenges in regioselective synthesis compared to mono-substituted analogs .
  • Comparative Bioactivity : Further studies are needed to compare its potency with triazole-based carboxamides (e.g., CCG-282637 ) and pyrazolo-pyrimidines (e.g., ).

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during amide coupling can lead to decomposition; maintain 0–25°C.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 reactions .

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